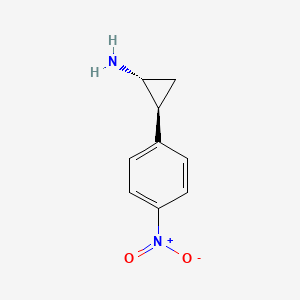

trans-2-(4-Nitrophenyl)cyclopropanamine

Description

trans-2-(4-Nitrophenyl)cyclopropanamine is a cyclopropane-based amine derivative featuring a 4-nitrophenyl substituent. Its structure combines the strained cyclopropane ring with an electron-withdrawing nitro group at the para position of the aromatic ring. For instance, related trans-2-arylcyclopropanamines are known for their roles as serotonin receptor probes, antidepressants, or antimicrobial agents .

Properties

CAS No. |

115977-42-9 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(1R,2S)-2-(4-nitrophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10N2O2/c10-9-5-8(9)6-1-3-7(4-2-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1 |

InChI Key |

YTAGFMUMBRBWAV-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Nitrophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a nitrophenyl-substituted alkene, followed by amination. One common method involves the reaction of 4-nitrostyrene with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted cyclopropanamines and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-2-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecule, leading to the observed effects.

Comparison with Similar Compounds

Key Observations:

- Stability : Nitroaryl cyclopropanes may exhibit lower stability under reductive or basic conditions compared to fluorophenyl analogs, as seen in the degradation of 4-nitrophenyl boronic acid derivatives .

Stability and Reactivity

- Electron-Withdrawing Effects: The nitro group may stabilize the cyclopropane ring against electrophilic attack but increase susceptibility to nucleophilic or reductive cleavage, as observed in 4-nitrophenyl boronic acid conversions to 4-nitrophenol .

- Comparative Instability: notes that electron-rich aryl groups (e.g., bromo, methoxy) destabilize cyclopropanes, whereas nitro-substituted analogs might exhibit intermediate stability due to competing electronic effects.

Biological Activity

Trans-2-(4-Nitrophenyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects against specific diseases.

Inhibition Studies

This compound has been studied for its inhibitory effects on certain enzymes. For instance, it has shown potential as an inhibitor of human histone demethylases and monoamine oxidases (MAOs), which are critical in various physiological processes including gene regulation and neurotransmitter metabolism.

| Enzyme | IC50 Value | Effect |

|---|---|---|

| Histone Demethylase LSD1 | Low nanomolar | Inhibition of demethylation processes |

| Monoamine Oxidase A & B | Low micromolar | Modulation of neurotransmitter levels |

Case Studies

- Histone Demethylase Inhibition : A study demonstrated that this compound acts as a mechanism-based inhibitor of histone demethylase LSD1. The compound was synthesized using a facile method, highlighting its potential as a therapeutic agent in cancer treatment by altering gene expression profiles associated with tumorigenesis .

- Monoamine Oxidase Inhibition : Research has indicated that this compound exhibits significant inhibitory activity against both MAO-A and MAO-B, which are implicated in neurodegenerative diseases such as Parkinson's disease. By inhibiting these enzymes, this compound may enhance levels of monoamines like serotonin and dopamine, potentially alleviating symptoms associated with mood disorders .

Pharmacological Implications

The pharmacological implications of this compound's biological activity are significant. Its dual role as an enzyme inhibitor positions it as a candidate for further development in treating conditions such as:

- Cancer : By inhibiting histone demethylases, it may reverse epigenetic changes that promote tumor growth.

- Neurodegenerative Disorders : Its action on MAOs suggests potential benefits in managing depression and anxiety linked to neurotransmitter imbalances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.